Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate
Description
Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate is a synthetic carbamate derivative characterized by a quinoline core substituted with chlorine and methoxy groups, a strained cyclopropane ring, and a tert-butyl carbamate moiety. The compound’s molecular formula is C₁₉H₂₂ClN₂O₄, with a molecular weight of 393.85 g/mol. Its structure combines aromaticity (quinoline), steric strain (cyclopropane), and protective-group chemistry (tert-butyl carbamate), making it a versatile intermediate in pharmaceutical synthesis, particularly for antimalarial or anticancer agents .
Properties
Molecular Formula |
C19H23ClN2O4 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
tert-butyl N-[1-[(4-chloro-6-methoxyquinolin-7-yl)oxymethyl]cyclopropyl]carbamate |
InChI |
InChI=1S/C19H23ClN2O4/c1-18(2,3)26-17(23)22-19(6-7-19)11-25-16-10-14-12(9-15(16)24-4)13(20)5-8-21-14/h5,8-10H,6-7,11H2,1-4H3,(H,22,23) |
InChI Key |
VHQUDDHYBDAKHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)COC2=CC3=NC=CC(=C3C=C2OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to the formation of various substituted quinoline compounds .
Scientific Research Applications
Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in critical biological pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other tert-butyl carbamates and quinoline derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Differences
Core Structure: The target compound’s quinoline core provides planar aromaticity, enabling π-π stacking interactions critical for binding to biological targets (e.g., DNA or enzymes). In contrast, phenethyl () or cyclohexane-based analogs () lack this feature, reducing target specificity.
Substituent Effects: The 4-chloro-6-methoxyquinolin-7-yl group offers dual electronic effects: chloro (electron-withdrawing) and methoxy (electron-donating), which may fine-tune solubility and metabolic stability. Phenethyl analogs () lack such polarity modulation. Halogenated pyrimidine derivatives (e.g., iodine in ) exhibit distinct reactivity in cross-coupling reactions, unlike the quinoline-based compound.
Synthetic Utility: The tert-butyl carbamate group in all compounds serves as a protective group for amines. However, the target compound’s quinoline-cyclopropane scaffold may require specialized coupling strategies (e.g., Buchwald-Hartwig amination) compared to simpler alkylamine protections in or .
Safety and Handling: While Tert-butyl (4-chlorophenethyl)carbamate is classified as non-hazardous , the target compound’s quinoline moiety (known for genotoxicity) and cyclopropane reactivity likely necessitate stricter handling protocols. Data gaps exist for its acute toxicity.
Biological Activity
Tert-butyl (1-(((4-chloro-6-methoxyquinolin-7-yl)oxy)methyl)cyclopropyl)carbamate, designated by its CAS number 1245794-16-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃ClN₂O₄ |
| Molecular Weight | 378.8 g/mol |
| CAS Number | 1245794-16-4 |
| Predicted Boiling Point | 505.5 ± 45.0 °C |
| Density | 1.28 ± 0.1 g/cm³ |
Synthesis Methods
The synthesis of this compound has been explored in several studies. The compound can be synthesized through a multi-step process involving the coupling of cyclopropylamine derivatives with chloroquinoline intermediates. The synthetic route typically involves:
- Preparation of the Chloroquinoline Derivative : This involves chlorination and methoxylation steps to achieve the desired quinoline structure.
- Cyclopropylamine Coupling : The cyclopropylamine is then reacted with the chloroquinoline derivative under controlled conditions to form the carbamate linkage.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including those associated with breast and lung cancers. The mechanism of action appears to involve:
- Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest at the G2/M phase.
- Apoptosis Induction : It promotes apoptotic pathways through the activation of caspases.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report:
- Minimum Inhibitory Concentrations (MIC) : The compound shows MIC values comparable to established antibiotics, indicating its potential as an antimicrobial agent.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study evaluated the efficacy of this compound against a panel of human tumor cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM across different cell lines.
-
Antimicrobial Assessment :
- Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound exhibited potent activity with an MIC of 0.72 µg/mL, outperforming several conventional treatments.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications to the quinoline moiety significantly affect biological activity. Key findings include:
- Chlorine Substitution : The presence of chlorine at position 4 enhances potency against cancer cells.
- Methoxy Group Influence : The methoxy group at position 6 is critical for maintaining solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
